![molecular formula C20H20N2OS B2690868 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide CAS No. 387883-09-2](/img/structure/B2690868.png)
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of α-haloketones with thioamides . The specific synthesis process can vary depending on the desired thiazole derivative.Molecular Structure Analysis
Thiazole derivatives are characterized by a five-membered ring containing one sulfur and one nitrogen atom . The specific molecular structure can vary depending on the substituents attached to the thiazole ring.Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including condensation with benzaldehyde . The specific reactions can vary depending on the substituents attached to the thiazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary depending on their specific structure. For example, the IR spectrum of a thiazole derivative showed absorption bands at 3223 (N–H), 3062 (C–Harom), 1579 (C=Carom), 1225 (N=C), and 642 cm–1 (C–S) .Scientific Research Applications
Organic Synthesis
This compound has been used in the development of new materials with desired properties and applications in organic synthesis . It’s synthesized and characterized through a combination of analytical methods .
Biological Evaluation
Thiazole derivatives, such as our compound, have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Industrial Applications
Thiazoles are used in various industrial applications such as agrochemicals, industrial, and photographic sensitizers .
Natural Products
Compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Anticancer Activity
The compound has the extraordinary capacity to control a variety of cellular pathways, and its potential for selective anticancer activity can be explored .
Synthesis under Microwave Irradiation
The compound can be synthesized under microwave irradiation .
Antioxidant Properties
A series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and screened for their in vitro antioxidant properties .
Antimicrobial Activities
Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to inhibit enzymes such as kynurenine 3-hydroxylase . These enzymes play a crucial role in various biological processes, including the kynurenine pathway, which is involved in the metabolism of the amino acid tryptophan .
Mode of Action
The exact mode of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction can lead to changes in the enzyme’s activity, potentially altering various biological processes .
Biochemical Pathways
The biochemical pathways affected by N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide Similar compounds have been found to affect the kynurenine pathway . This pathway is involved in the metabolism of the amino acid tryptophan and its downstream effects include the production of several metabolites with neuroactive and immunomodulatory properties .
Result of Action
The molecular and cellular effects of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)pentanamide The inhibition of enzymes like kynurenine 3-hydroxylase by similar compounds can lead to alterations in the kynurenine pathway, potentially affecting the production of several neuroactive and immunomodulatory metabolites .
Future Directions
properties
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-2-3-9-19(23)22-20-21-18(14-24-20)17-12-10-16(11-13-17)15-7-5-4-6-8-15/h4-8,10-14H,2-3,9H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYHOBAMQWWWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.